molecular formula C25H21NO4S B2627664 (4-Ethoxyphenyl)(4-tosylquinolin-3-yl)methanone CAS No. 866867-21-2

(4-Ethoxyphenyl)(4-tosylquinolin-3-yl)methanone

Cat. No. B2627664
CAS RN: 866867-21-2
M. Wt: 431.51
InChI Key: CSNLSEYSIMBWFA-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-tosylquinolin-3-yl)methanone is a synthetic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known by its chemical name, ETQ, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ETQ is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
ETQ has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. ETQ has also been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETQ in lab experiments is its ease of synthesis. It can be synthesized using various methods, and the yield is generally high. However, one of the limitations of using ETQ is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of ETQ. One potential direction is the development of new drugs based on ETQ. Another potential direction is the development of new materials, such as organic semiconductors and sensors, based on ETQ. Additionally, further research is needed to understand the mechanism of action of ETQ and its potential applications in various fields.
Conclusion:
In conclusion, (4-Ethoxyphenyl)(4-tosylquinolin-3-yl)methanone is a synthetic organic compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It can be synthesized using various methods, and its mechanism of action is not well understood. ETQ has significant biochemical and physiological effects, including antibacterial, antifungal, and anti-inflammatory properties. While there are some limitations to using ETQ in lab experiments, there are several future directions for the research and development of this compound.

Synthesis Methods

ETQ can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction is one of the most commonly used methods for synthesizing ETQ.

Scientific Research Applications

ETQ has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for developing new drugs. ETQ has also been used in the development of new materials, such as conducting polymers and organic light-emitting diodes.

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-7-5-4-6-21(23)25(22)31(28,29)20-14-8-17(2)9-15-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLSEYSIMBWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(4-tosylquinolin-3-yl)methanone

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